(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

Catalog No.
S1791037
CAS No.
1318777-56-8
M.F
C14H20N2O3
M. Wt
264.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

CAS Number

1318777-56-8

Product Name

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

IUPAC Name

(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide

Molecular Formula

C14H20N2O3

Molecular Weight

264.33

InChI

InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1

SMILES

CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1

Synonyms

(2R)-3-Methoxy-2-[(1-oxopropyl)amino]-N-(phenylmethyl)propanamide
  • Potential Anticonvulsant Properties: Since the compound shares structural similarities with Lacosamide, a known anticonvulsant drug, researchers might investigate its potential to treat or manage seizures. Lacosamide is believed to work by modulating voltage-gated sodium channels in neurons, thereby stabilizing neuronal activity []. Studying the interaction of (2R)-2-Propanoylamino-N-benzyl-3-methoxypropionamide with these channels could provide insights into its potential anticonvulsant effects.

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, also known as (R)-2-amino-N-benzyl-3-methoxypropionamide, is a chiral compound characterized by its unique structural features, including a benzyl group and a methoxy substituent. Its molecular formula is C₁₁H₁₆N₂O₂, and it has a molecular weight of approximately 208.26 g/mol. The compound possesses two functional groups: an amide and a methoxy group, which contribute to its potential biological activity and reactivity in

  • Acetylation: The primary step often involves the acetylation of N-benzyl-2-amino-3-methoxypropionamide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction introduces an acetyl group, enhancing the compound's reactivity .
  • Ammonolysis: Another significant reaction is the ammonolysis of N-benzyl-2-bromo-3-methoxypropionamide, where ammonia is introduced to form the desired amide structure. This step can be performed under varying temperatures and pressures to optimize yield .
  • Recrystallization: Following synthesis, recrystallization is often employed to purify the compound, ensuring the removal of impurities that may affect its biological activity .

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as an inhibitor targeting specific proteins involved in cellular processes. For instance, related compounds have shown binding affinities in the micromolar range against certain protein targets, suggesting that (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide may possess similar inhibitory properties .

Moreover, compounds with structural similarities have been investigated for their roles in modulating enzyme activities and influencing metabolic pathways, indicating that this compound could be significant in drug development.

The synthesis of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide can be achieved through various methods:

  • Starting Material: The synthesis often begins with D-serine or its derivatives, which undergo protection to form N-benzyl derivatives.
  • Key Reactions:
    • Acetylation: Utilizing acetic anhydride in a controlled environment allows for the introduction of the acetyl group.
    • Ammonolysis: The conversion of bromo derivatives to amides via ammonia treatment is crucial for forming the final product.
    • Purification: Techniques such as chromatography or recrystallization are employed to isolate high-purity product .

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide has several applications:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it valuable in drug discovery programs targeting specific enzymes or receptors involved in disease pathways.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry research.
  • Biological Studies: Due to its biological activity, it can be used in studies aimed at understanding enzyme mechanisms or cellular interactions .

Interaction studies involving (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide focus on its binding affinity with various biological targets. Research indicates that modifications in its structure can significantly influence its interaction strength with proteins such as DCN1 and DCN3, which are involved in cellular signaling pathways. These studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to quantify binding affinities and elucidate mechanisms of action .

Several compounds exhibit structural similarities to (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, each with unique properties:

Compound NameSimilarityNotable Features
N-Benzylmorpholine-3-carboxamide0.91Morpholine ring structure; potential for different biological activity.
N-Benzyl-4-ethylmorpholine-3-carboxamide0.89Ethyl substitution may alter hydrophobic interactions.
4-Benzyl-N-methylmorpholine-3-carboxamide0.89Methyl group affects steric hindrance and binding affinity.
4-Benzylmorpholine-3-carboxamide0.84Similar backbone but lacks additional functional groups present in (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide.
4-Benzyl-5-oxomorpholine-3-carboxamide0.82Oxo group introduces potential reactivity differences.

These compounds highlight the versatility and uniqueness of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide within the context of medicinal chemistry and drug design.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.7

Dates

Modify: 2024-04-14

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